Tris(hydroxymethyl)phosphine

Description

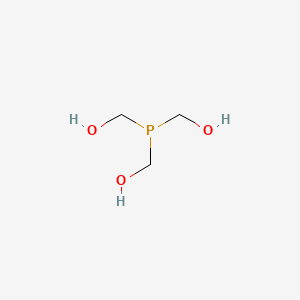

Structure

3D Structure

Properties

IUPAC Name |

bis(hydroxymethyl)phosphanylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXMXKRNIYCNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)P(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062634 | |

| Record name | Methanol, phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-80-8 | |

| Record name | Tris(hydroxymethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(hydroxymethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1,1',1''-phosphinidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphinidynetrimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(HYDROXYMETHYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TG7WF7OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tris(hydroxymethyl)phosphine from Tetrakis(hydroxymethyl)phosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Tris(hydroxymethyl)phosphine (THP), a versatile water-soluble ligand and synthetic intermediate, from its precursor Tetrakis(hydroxymethyl)phosphonium chloride (THPC). This document provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and comparative quantitative data. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively synthesize and characterize THP for their specific applications.

Introduction

This compound, P(CH₂OH)₃, is an organophosphorus compound that has garnered significant interest due to its unique properties, including high water solubility and the presence of both a tertiary phosphine (B1218219) and three primary alcohol functionalities. These characteristics make it a valuable ligand in coordination chemistry for the development of aqueous-phase catalysts and a useful building block in organic synthesis.[1] In the pharmaceutical and biotechnology sectors, THP and its derivatives are utilized as cross-linking agents and as intermediates in the synthesis of more complex molecules.[2]

The most common and accessible route to THP is through the neutralization of the commercially available Tetrakis(hydroxymethyl)phosphonium chloride (THPC).[3] This process, while seemingly straightforward, requires careful control of reaction conditions to maximize yield and purity, primarily due to the potential for side reactions such as the oxidation of THP to the corresponding phosphine oxide (THPO).[3][4] This guide will explore the primary methods for this conversion, focusing on the use of different bases.

Reaction Mechanism and Signaling Pathway

The fundamental reaction for the synthesis of THP from THPC involves the removal of one of the hydroxymethyl groups from the phosphonium (B103445) salt by a base. The generally accepted mechanism proceeds through a deprotonation-elimination pathway, yielding THP, formaldehyde, water, and a salt byproduct.

References

Water-Soluble Phosphine Ligands: A Technical Guide to Aqueous Catalysis

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign chemical processes has propelled aqueous catalysis to the forefront of modern synthetic chemistry. Water, as a solvent, offers numerous advantages, including low cost, non-flammability, and simplified product separation and catalyst recycling. At the heart of many successful aqueous catalytic systems are water-soluble phosphine (B1218219) ligands. Their ability to solubilize transition metal catalysts in the aqueous phase, while often allowing for the separation of organic products in a distinct phase, has made them indispensable tools in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This technical guide provides an in-depth overview of the core aspects of water-soluble phosphine ligands for aqueous catalysis. It covers the synthesis of common ligand classes, presents quantitative data on their catalytic performance, details experimental protocols for key reactions, and visualizes essential concepts and workflows.

Core Concepts: Designing Phosphines for Water Solubility

The fundamental principle behind water-soluble phosphine ligands is the incorporation of hydrophilic functional groups into the ligand structure. These moieties impart water solubility to the otherwise hydrophobic phosphine, and consequently to the metal-ligand complex, without compromising the essential electronic and steric properties required for catalytic activity. The most common strategies for achieving water solubility include:

-

Sulfonation: The introduction of sulfonate groups (-SO3Na) onto the aryl backbone of the phosphine is a widely used and effective method. The resulting sulfonated phosphines are highly water-soluble and have been successfully employed in a range of industrial processes.

-

Carboxylation: The incorporation of carboxylate groups (-COONa) is another common approach to render phosphine ligands water-soluble.

-

Polyether Chains: The attachment of polyethylene (B3416737) glycol (PEG) chains provides a non-ionic route to water solubility and can also influence the thermal and phase behavior of the catalyst.

-

Ammonium (B1175870) and Guanidinium (B1211019) Groups: The introduction of quaternary ammonium or guanidinium salts creates cationic phosphine ligands that are readily soluble in water.

Below is a generalized representation of the structural motifs employed in water-soluble phosphine ligands.

Synthesis of Water-Soluble Phosphine Ligands: Experimental Protocols

The synthesis of water-soluble phosphine ligands is a critical step in the development of aqueous catalytic systems. Below are detailed protocols for the synthesis of representative examples from the major classes of these ligands.

Protocol 1: Synthesis of Tris(3-sulfonatophenyl)phosphine Trisodium (B8492382) Salt (TPPTS)

TPPTS is one of the most widely used water-soluble phosphine ligands, particularly in industrial hydroformylation. Its synthesis involves the direct sulfonation of triphenylphosphine (B44618).[1]

Materials:

-

Triphenylphosphine (TPP)

-

Oleum (B3057394) (20-30% SO₃ in H₂SO₄)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Deoxygenated water

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add triphenylphosphine to oleum at a controlled temperature (typically 0-10 °C). The phosphine will protonate and dissolve.

-

Stir the mixture at room temperature for several hours to allow for complete sulfonation. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, cautiously pour the reaction mixture onto crushed ice to quench the reaction.

-

Carefully neutralize the acidic solution with a sodium hydroxide solution to a pH of approximately 7-8. This step should be performed with cooling to manage the exothermic reaction.

-

Concentrate the resulting solution under reduced pressure to a smaller volume.

-

Add methanol or ethanol to precipitate the TPPTS salt.

-

Collect the solid by filtration, wash with the alcohol, and dry under vacuum to yield the trisodium salt of TPPTS.

Protocol 2: Synthesis of a Carboxylated Phosphine Ligand (e.g., tris(4-carboxyphenyl)phosphine)

Carboxylated phosphines can be synthesized through various routes, often involving the phosphination of a pre-functionalized aromatic ring.

Materials:

-

Tris(4-bromophenyl)phosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Under an inert atmosphere, dissolve tris(4-bromophenyl)phosphine in dry THF and cool the solution to -78 °C.

-

Slowly add n-butyllithium to the solution. The reaction mixture will typically change color, indicating the formation of the lithiated species.

-

After stirring for a period at -78 °C, pour the reaction mixture over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature. The CO₂ will sublimate, and the carboxylate salts will remain.

-

Acidify the mixture with hydrochloric acid to protonate the carboxylate groups, precipitating the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

To obtain the water-soluble sodium salt, dissolve the carboxylic acid in water and neutralize with a stoichiometric amount of sodium hydroxide solution, followed by removal of the water under reduced pressure.

Protocol 3: Synthesis of a Polyether-Containing Phosphine Ligand

Polyether-containing phosphines are often synthesized by attaching a PEG chain to a phosphine scaffold via an ether linkage.

Materials:

-

(4-Hydroxyphenyl)diphenylphosphine

-

Poly(ethylene glycol) monomethyl ether tosylate (MeO-PEG-OTs)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

Procedure:

-

In a flask, combine (4-hydroxyphenyl)diphenylphosphine, MeO-PEG-OTs, and potassium carbonate in acetonitrile.

-

Heat the mixture to reflux under an inert atmosphere and stir for several hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or by precipitation from a suitable solvent system to yield the PEGylated phosphine ligand.

Performance in Aqueous Catalysis: A Comparative Data Overview

The efficacy of water-soluble phosphine ligands is highly dependent on the specific reaction, substrate, and reaction conditions. The following tables summarize representative quantitative data for various ligands in key aqueous catalytic reactions.

Table 1: Suzuki-Miyaura Coupling in Aqueous Media

| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| TPPTS | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/CH₃CN | 80 | 12 | 95 | [2] |

| TPPMS | 4-Bromotoluene | Phenylboronic acid | PdCl₂ | Na₂CO₃ | H₂O | 100 | 4 | 92 | [2] |

| TXPTS | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | H₂O | 100 | 2 | 98 | [3] |

| SPhos-SO₃Na | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | H₂O | RT | 1 | 99 | [4] |

Table 2: Heck Coupling in Aqueous Media

| Ligand | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| TPPTS | Iodobenzene | Styrene | Pd(OAc)₂ | NaOAc | H₂O/CH₃CN | 100 | 6 | 85 | [5] |

| TXPTS | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ | NaHCO₃ | H₂O | 80 | 4 | 94 | [3] |

| Amphos | 4-Bromoanisole | Styrene | PdCl₂ | Et₃N | H₂O | 100 | 24 | 91 | [6] |

| PTA | Bromobenzene | Styrene | Pd(OAc)₂ | Na₂CO₃ | H₂O/CH₃CN | 80 | 72 | 66 | [2] |

Table 3: Sonogashira Coupling in Aqueous Media

| Ligand | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| TPPTS | Iodobenzene | Phenylacetylene | PdCl₂(TPPTS)₂/CuI | Et₃N | H₂O | 50 | 3 | 90 | [7] |

| TPPMS | 4-Iodotoluene | 1-Heptyne | Pd/C/TPPMS | Pyrrolidine | H₂O | 60 | 2 | 95 | [8] |

| PTA | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂/PTA/CuI | Diisopropylamine | H₂O | 80 | 16 | 88 | [2] |

| HandaPhos | 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂/HandaPhos | K₂CO₃ | H₂O | 50 | 1 | 99 | [9] |

Table 4: Hydroformylation in Aqueous Biphasic Systems

| Ligand | Olefin | Catalyst System | P (bar) | Temp (°C) | TOF (h⁻¹) | l:b ratio | Reference |

| TPPTS | Propylene | RhH(CO)(TPPTS)₃ | 50 | 120 | >1000 | 96:4 | [10] |

| BISBIS | 1-Octene | Rh(acac)(CO)₂/BISBIS | 50 | 125 | 450 | 97:3 | [11] |

| BINAS | 1-Hexene | Rh(acac)(CO)₂/BINAS | 20 | 100 | 600 | 98:2 | [11] |

| Amphiphilic nanogel-phosphine | 1-Octene | Rh(acac)(CO)₂/Nanogel | 20 | 80 | 350-650 | 3.5:1 | [12] |

Catalytic Cycles in Aqueous Media

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. Below are representations of the key catalytic cycles for Suzuki-Miyaura coupling, Heck coupling, and hydroformylation in an aqueous environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 3. Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides Using Tri(4,6-dimethyl-3- sulfonatophenyl)phosphine Trisodium Salt (TXPTS) [organic-chemistry.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of Tris(hydroxymethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (THP) is a water-soluble, multifunctional organophosphorus compound with the chemical formula P(CH₂OH)₃. Its unique structure, featuring a tertiary phosphine (B1218219) core and three primary alcohol functionalities, imparts a versatile range of chemical properties, making it a valuable reagent and ligand in various scientific and industrial applications. This technical guide provides an in-depth overview of the core physical and chemical properties of THP, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug development.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature. It is highly soluble in water and alcohols but has limited solubility in nonpolar organic solvents. The presence of the phosphine group makes it susceptible to oxidation, particularly in the presence of air, leading to the formation of this compound oxide (THPO).

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Formula | C₃H₉O₃P | [1] |

| Molecular Weight | 124.08 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 51-53 °C | [1] |

| Boiling Point | Decomposes upon attempted distillation | [1] |

| Density | 1.16 g/cm³ | [1] |

| Solubility | Soluble in water, alcohols, and dimethylformamide (DMF) | [1] |

| CAS Number | 2767-80-8 | [1] |

Experimental Protocols

Synthesis of this compound from Tetrakis(hydroxymethyl)phosphonium (B1206150) Chloride (THPC)

This protocol describes the synthesis of THP by the controlled neutralization of THPC with a strong base. The reaction proceeds via the removal of one hydroxymethyl group as formaldehyde (B43269).

Materials:

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Sodium hydroxide (B78521) (NaOH) or Triethylamine (NEt₃)

-

Anhydrous ethanol (B145695) or Methanol (B129727)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of tetrakis(hydroxymethyl)phosphonium chloride in a suitable solvent (e.g., water or methanol) is prepared in a round-bottom flask under an inert atmosphere.[2]

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of a strong base, such as sodium hydroxide or triethylamine, is added dropwise to the cooled solution with vigorous stirring.[1] The reaction is exothermic and the temperature should be maintained below 20 °C.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature after the addition of the base is complete.

-

The resulting mixture contains this compound, formaldehyde, water, and the salt of the base used (e.g., NaCl).[1]

-

To isolate the THP, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol under an inert atmosphere. Chilling the methanolic solution can facilitate crystallization.[3]

Reaction Scheme:

[P(CH₂OH)₄]⁺Cl⁻ + NaOH → P(CH₂OH)₃ + H₂O + CH₂O + NaCl[1]

Synthesis of 1,3,5-Triaza-7-phosphaadamantane (B1222458) (PTA) from this compound

This protocol outlines the synthesis of the cage-like, water-soluble phosphine ligand, 1,3,5-triaza-7-phosphaadamantane (PTA), from THP.

Materials:

-

This compound (THP)

-

Hexamethylenetetramine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Standard reflux apparatus

Procedure:

-

This compound is dissolved in ethanol in a round-bottom flask.

-

Hexamethylenetetramine and an aqueous solution of formaldehyde are added to the flask.

-

The mixture is acidified with hydrochloric acid and then refluxed for several hours.

-

Upon cooling, the product, 1,3,5-triaza-7-phosphaadamantane, precipitates from the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Reaction Principle:

Upon heating with hexamethylenetetramine, this compound is converted to the water-soluble ligand 1,3,5-triaza-7-phosphaadamantane (PTA).[1]

Chemical Reactivity and Applications

Oxidation

In the presence of air or other oxidizing agents, this compound is readily oxidized to this compound oxide (THPO).[1] This reaction is a key consideration for the handling and storage of THP, which should be kept under an inert atmosphere. THPO itself is a stable compound with applications as a flame retardant and a chemical intermediate.[4][5]

Coordination Chemistry and Catalysis

As a phosphine ligand, THP can coordinate to a variety of transition metals, forming water-soluble metal complexes.[1] These complexes have potential applications in catalysis, particularly in aqueous-phase reactions where catalyst recovery and product separation are simplified. For instance, THP has been employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in organic synthesis.

Use as a Reducing Agent

The phosphine group in THP can act as a reducing agent. For example, it can be used for the reduction of disulfide bonds in proteins and peptides, a crucial step in many proteomics workflows. Its water solubility makes it a suitable alternative to other reducing agents like dithiothreitol (B142953) (DTT).

Role in Flame Retardants

This compound and its derivatives, particularly THPO, are utilized as flame retardants.[4] Their efficacy stems from their high phosphorus content. During combustion, they can promote the formation of a char layer on the surface of the material, which acts as a barrier to heat and flammable gases, thus inhibiting the spread of fire.

Application in Drug Development

The unique properties of this compound and its derivatives have garnered interest in the field of drug development. Its water solubility and ability to coordinate with metal ions make it an attractive scaffold for the design of novel therapeutic agents.

Anticancer Gold(I) Phosphine Complexes

A significant area of research involves the use of phosphine ligands in gold(I) complexes as potential anticancer drugs. These complexes have been shown to exhibit cytotoxicity against various cancer cell lines.[6][7][8]

Mechanism of Action:

The primary mechanism of action for many anticancer gold(I) phosphine complexes involves the inhibition of the enzyme thioredoxin reductase (TrxR).[6][7][9] TrxR is a key enzyme in the cellular antioxidant defense system and is often overexpressed in cancer cells. Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis (programmed cell death) in cancer cells.[6][8][9]

Signaling Pathway Diagram:

Caption: Anticancer mechanism of Gold(I)-Phosphine complexes.

This diagram illustrates the proposed mechanism where a gold(I)-phosphine complex inhibits thioredoxin reductase, leading to an accumulation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis in cancer cells.[6][7][8][9]

Conclusion

This compound is a versatile and reactive molecule with a growing number of applications in both industrial and academic research. Its unique combination of a nucleophilic phosphine center and hydrophilic hydroxymethyl groups provides a platform for the development of novel catalysts, ligands, and therapeutic agents. For researchers and professionals in drug development, the potential of THP and its derivatives as components of targeted anticancer therapies, particularly through the inhibition of key cellular enzymes like thioredoxin reductase, represents a promising avenue for future investigation. As our understanding of the intricate chemistry of this compound deepens, so too will the scope of its innovative applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US3833661A - Novel process for the preparation of this compound and this compound oxide - Google Patents [patents.google.com]

- 3. US3729516A - Process for tris (hydroxymethyl) phosphine - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new gold(I) phosphine complex induces apoptosis in prostate cancer cells by increasing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tris(hydroxymethyl)phosphine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxymethyl)phosphine (THP) is a versatile, water-soluble organophosphorus compound with the chemical formula P(CH₂OH)₃. Its unique combination of a tertiary phosphine (B1218219) core and three hydrophilic hydroxymethyl groups makes it a valuable ligand in catalysis, a precursor to other important organophosphorus compounds, and a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and key applications, with a focus on experimental protocols and data relevant to research and drug development.

Chemical Structure and Identification

This compound is structurally characterized by a central phosphorus atom bonded to three hydroxymethyl groups.

Chemical Structure:

CAS Number: 2767-80-8[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉O₃P | [1] |

| Molecular Weight | 124.08 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 51–53 °C | [1] |

| Boiling Point | Decomposes upon attempted distillation | [1] |

| Solubility | Soluble in water, alcohols, and DMF | [1] |

| Density | 1.16 g/cm³ | [1] |

| ¹H NMR (D₂O) | δ (ppm) ~4.1-4.2 (d) | |

| ¹³C NMR (D₂O) | δ (ppm) ~56.1 (d, ¹JPC = 10.2 Hz) | |

| ³¹P NMR (D₂O) | δ (ppm) ~ -27 to -29 (referenced to 85% H₃PO₄) | [2] |

Synthesis of this compound

The most common and practical synthesis of this compound involves the base-mediated degradation of a commercially available precursor, Tetrakis(hydroxymethyl)phosphonium chloride (THPC).

General Reaction Scheme

[P(CH₂OH)₄]⁺Cl⁻ + Base → P(CH₂OH)₃ + CH₂O + H-Base⁺Cl⁻

Detailed Experimental Protocol for Synthesis from THPC

This protocol is adapted from established procedures for the neutralization of THPC.[1][3]

Materials:

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Triethylamine (B128534) (Et₃N) or a strong basic anion exchange resin in the hydroxide (B78521) form

-

Anhydrous ethanol (B145695) or methanol

-

Schlenk flask and standard glassware for air-sensitive techniques

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrakis(hydroxymethyl)phosphonium chloride (1 equivalent) in anhydrous ethanol or methanol.

-

Addition of Base: Slowly add triethylamine (1 equivalent) to the stirred solution at room temperature. Alternatively, the THPC solution can be passed through a column packed with a strongly basic anion exchange resin (hydroxide form).[4]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the THPC signal and the appearance of the THP signal.

-

Work-up:

-

If triethylamine is used, the resulting triethylamine hydrochloride can be filtered off.

-

If an ion exchange resin is used, the solution is simply collected after passing through the column.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product is crude this compound, which may be used directly or further purified.

Note on Stability: this compound is sensitive to air, especially in solution, and can oxidize to this compound oxide (THPO).[1] It is recommended to handle it under an inert atmosphere.

Key Chemical Reactions and Applications

This compound's utility stems from its dual functionality: the nucleophilic phosphorus center and the reactive hydroxymethyl groups.

Ligand in Homogeneous Catalysis

Due to its water solubility, THP is an attractive ligand for aqueous-phase catalysis, which simplifies catalyst recovery and product purification. It is particularly useful in palladium-catalyzed cross-coupling reactions.

Applications in Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

Experimental Protocol: In Situ Catalyst Preparation for Aqueous Suzuki-Miyaura Coupling

This generalized protocol is based on the principles of using water-soluble phosphine ligands in palladium-catalyzed cross-coupling reactions.

Materials:

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] or Palladium(II) chloride [PdCl₂]

-

This compound (THP)

-

Aryl halide (e.g., bromobenzene (B47551) derivative)

-

Arylboronic acid

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Degassed water and an organic co-solvent (e.g., ethanol, THF) if needed

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

Catalyst Pre-formation (In Situ): In a Schlenk tube under an inert atmosphere, dissolve the palladium salt (e.g., 1-2 mol%) and this compound (2-4 equivalents relative to palladium) in degassed water. Stir for 15-30 minutes to allow for complex formation.

-

Addition of Reagents: To the catalyst solution, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Reaction: Heat the reaction mixture with vigorous stirring. The optimal temperature (typically 60-100 °C) and reaction time should be determined for the specific substrates. Monitor the reaction progress by TLC, GC, or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether). The aqueous phase containing the catalyst can potentially be reused.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Precursor for Other Organophosphorus Compounds

THP is readily oxidized to the corresponding phosphine oxide, a stable, non-toxic compound with applications as a flame retardant and in biomedicine.[5]

Reaction Scheme:

P(CH₂OH)₃ + H₂O₂ → O=P(CH₂OH)₃ + H₂O

THP is a key precursor in the synthesis of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), a water-soluble, cage-like phosphine ligand with extensive applications in coordination chemistry and catalysis.[1]

Reaction Scheme:

P(CH₂OH)₃ + Hexamethylenetetramine → C₆H₁₂N₃P (PTA) + ...

Applications in Medicinal Chemistry and Drug Development

The water-solubility and coordination properties of THP make it a valuable ligand for the development of metal-based therapeutic agents. Metal complexes with phosphine ligands have shown promise as anticancer agents.[6] For instance, copper(I) complexes with THP have been investigated for their cytotoxic activities.[6] The ability to form stable, water-soluble complexes is advantageous for drug formulation and delivery.

Visualizations of Workflows and Relationships

Synthesis and Key Reactions of this compound

Caption: A diagram illustrating the synthesis of THP from THPC and its subsequent conversion to THPO and PTA.

Generalized Workflow for THP in Aqueous Cross-Coupling

Caption: A generalized experimental workflow for a palladium-catalyzed aqueous cross-coupling reaction using THP as a ligand.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and may cause respiratory irritation. It can also cause serious eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As it is air-sensitive, especially in solution, handling under an inert atmosphere is recommended for synthetic applications to prevent oxidation.

Conclusion

This compound is a highly functional and versatile reagent with significant potential in both academic and industrial research, particularly in the fields of catalysis and medicinal chemistry. Its water-solubility offers a key advantage for the development of more sustainable chemical processes. This guide provides the fundamental data and experimental frameworks to facilitate its effective use by researchers, scientists, and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. US3833661A - Novel process for the preparation of this compound and this compound oxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Stability of Tris(hydroxymethyl)phosphine in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Tris(hydroxymethyl)phosphine (THP) in aqueous solutions. THP, a water-soluble tertiary phosphine (B1218219), is a versatile ligand and intermediate in chemical synthesis. Understanding its stability is critical for its effective application in pharmaceutical development, catalysis, and materials science, where aqueous reaction conditions are often employed. This document summarizes the key degradation pathways, presents available quantitative data, and outlines detailed experimental protocols for assessing the stability of THP.

Core Concepts: Degradation of this compound

The primary route of degradation for this compound in aqueous solution is oxidation. The trivalent phosphorus atom in THP is susceptible to oxidation, leading to the formation of the corresponding phosphine oxide.

Primary Degradation Product: this compound oxide (THPO)

The main degradation product of THP in an aqueous environment is this compound oxide (THPO). This transformation involves the oxidation of the phosphorus center from a +3 to a +5 oxidation state. This oxidation can be initiated by dissolved oxygen (air), hydrogen peroxide, or even water, particularly under alkaline conditions.[1]

Factors Influencing Stability

The stability of THP in aqueous solutions is significantly influenced by several factors:

-

pH: The pH of the aqueous solution is a critical determinant of THP stability. While relatively stable at neutral pH, THP degrades rapidly in alkaline media.[2] In alkaline aqueous solutions, THP can be oxidized by water itself, leading to the liberation of hydrogen gas.[1]

-

Presence of Oxidizing Agents: The rate of degradation is accelerated in the presence of oxidizing agents such as dissolved oxygen or hydrogen peroxide.[1]

-

Temperature: While specific quantitative data on the temperature dependence of THP degradation is limited in the reviewed literature, general chemical kinetics principles suggest that the rate of degradation will increase with temperature.

Quantitative Stability Data

Quantitative data on the degradation kinetics of THP in aqueous solutions is not extensively available in the public domain. The following table summarizes the qualitative and semi-quantitative findings from the literature.

| Condition | Observation | Reference |

| Neutral pH | THP is relatively stable. | [2] |

| Alkaline pH | THP rapidly degrades. | [2] |

| Aqueous Solution (general) | Slowly oxidized to THPO by air. | |

| Alkaline Aqueous Media | Oxidized by water with liberation of H₂. | [1] |

Experimental Protocols for Stability Assessment

A robust assessment of THP stability in aqueous solution can be achieved using quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR. This technique allows for the direct, non-invasive monitoring of the disappearance of the THP signal and the appearance of the THPO signal over time.

Experimental Protocol: Stability Study of THP in Aqueous Buffers using ³¹P NMR

Objective: To quantify the degradation rate of THP in aqueous buffer solutions at different pH values and temperatures.

Materials:

-

This compound (THP)

-

Deuterium oxide (D₂O)

-

Phosphate buffered saline (PBS) or other appropriate buffers (e.g., citrate, borate)

-

NMR tubes

-

NMR spectrometer with ³¹P capabilities

Procedure:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions with the desired pH values (e.g., pH 5, 7, 9) using D₂O as the solvent. The use of D₂O provides a lock signal for the NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh a known amount of THP.

-

Dissolve the THP in a precise volume of the prepared D₂O buffer to achieve a known initial concentration (e.g., 50 mM).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire an initial ³¹P NMR spectrum immediately after sample preparation (t=0).

-

Incubate the NMR tube at a constant, controlled temperature (e.g., 25 °C, 37 °C, or 50 °C).

-

Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then every 8 hours for 48 hours, and then daily). The frequency of data collection should be adjusted based on the observed rate of degradation.

-

-

Quantitative ³¹P NMR Parameters: To ensure accurate quantification, the following parameters should be considered:

-

Use a sufficient relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei being studied) to allow for full relaxation of the nuclei between scans.

-

Employ a calibrated 90° pulse.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals corresponding to THP and its degradation product, THPO.

-

-

Data Analysis:

-

For each time point, calculate the concentration of THP remaining by comparing the integral of the THP signal to the sum of the integrals of the THP and THPO signals.

-

Plot the concentration of THP as a function of time.

-

Determine the degradation kinetics by fitting the data to an appropriate rate law (e.g., first-order or second-order).

-

Calculate the rate constant (k) and the half-life (t₁/₂) of THP under each experimental condition.

-

Visualizations

Degradation Pathway of this compound

Caption: Primary degradation pathway of THP in aqueous solution.

Experimental Workflow for THP Stability Study

Caption: Workflow for assessing THP stability using ³¹P NMR.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its successful application in various scientific and industrial fields. The primary degradation pathway is oxidation to this compound oxide, a process that is significantly accelerated by alkaline conditions and the presence of oxidizing agents. While comprehensive quantitative data on its degradation kinetics remains sparse, the experimental protocol outlined in this guide, utilizing quantitative ³¹P NMR spectroscopy, provides a robust framework for researchers to determine the stability of THP under their specific experimental conditions. Such studies are essential for optimizing reaction conditions, ensuring product quality, and developing reliable formulations.

References

The Core Reactivity of Hydroxymethyl Phosphines: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of hydroxymethyl phosphines, a class of organophosphorus compounds distinguished by their unique combination of nucleophilic phosphorus centers and reactive hydroxymethyl groups. Their water solubility, low cost, and versatile reactivity make them valuable building blocks in organic synthesis, materials science, and notably, in the development of novel therapeutic agents.[1][2] This document provides a comprehensive overview of their synthesis, key reactions, and applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Hydroxymethyl Phosphines

The most common and industrially significant hydroxymethyl phosphine (B1218219) is tris(hydroxymethyl)phosphine, P(CH₂OH)₃ (THP). It is typically synthesized from phosphine (PH₃) and formaldehyde.[3][4] An alternative and more convenient laboratory-scale synthesis involves the neutralization of tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS).[3][5]

Synthesis of this compound (THP) from THPC

A widely used laboratory method involves the reaction of THPC with a base, such as sodium hydroxide (B78521) or triethylamine.[5][6] Careful control of pH is crucial to prevent side reactions.[3]

Experimental Protocol: Synthesis of this compound (THP)

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is dissolved in a suitable solvent, such as methanol.

-

A base, for instance, potassium hydroxide (KOH), is added to the solution. This leads to the formation of a precipitate (KCl).

-

A catalytic amount of zinc chloride (ZnCl₂) and sodium sulfite (B76179) (Na₂SO₃) are added to the reaction mixture.

-

The reaction proceeds, yielding THP. The solid byproducts are removed by filtration.

-

The solvent is removed under reduced pressure to yield pure THP.[7]

A reported synthesis following a similar procedure in methyl alcohol yielded THP with a purity of approximately 98%, with less than 1% residual THPC and about 1.5% of the oxidation product, this compound oxide (THPO).[7]

Core Reactivity and Key Reactions

The reactivity of hydroxymethyl phosphines is characterized by the dual functionality of the phosphorus atom and the hydroxymethyl groups. The phosphorus atom acts as a nucleophile, while the hydroxymethyl groups can undergo reactions typical of alcohols.

Oxidation to this compound Oxide (THPO)

Hydroxymethyl phosphines are susceptible to oxidation. In the presence of air or other oxidizing agents like hydrogen peroxide, THP is readily oxidized to this compound oxide (THPO).[5][6][8] This reaction is often quantitative and is a common pathway for the formation of this stable and useful derivative.[9]

Experimental Protocol: Synthesis of this compound Oxide (THPO)

-

To a solution of this compound (THP) (3.4 g, 27.4 mmol) in water (6 ml), add 30 wt% hydrogen peroxide in water (8.8 ml, 77.6 mmol).

-

Heat the reaction mixture to 35°C for 30 minutes.

-

Monitor the reaction progress using ³¹P NMR spectroscopy.

-

Upon completion, evaporate the water on a rotary evaporator to obtain THPO as a white solid. This procedure has been reported to yield THPO in 93.8% yield.[9]

The following diagram illustrates the synthetic pathway from THP to THPO.

Caption: Oxidation of this compound to its oxide.

Reactions with Amines and Amino Acids

A significant area of hydroxymethyl phosphine chemistry involves their reaction with primary and secondary amines, including amino acids and peptides.[10][11] This reactivity provides a powerful tool for linking amine-containing biomolecules.[11]

The reaction of THP with an excess of the amino acid glycine (B1666218) results in the formation of THP(glycine)₃ in high yield.[10][11]

Experimental Protocol: Reaction of THP with Glycine

-

Dissolve this compound (0.933 g, 7.52 mmol) in 10 mL of distilled water.

-

Add this solution dropwise to a solution of glycine (0.282 g, 3.76 mmol) in 10 mL of water at 25°C.

-

Stir the reaction mixture under a dry nitrogen atmosphere for 3 hours.

-

Filter the resulting product and dry it in vacuo. This procedure has been reported to yield the product as a white solid in 82% yield.[10][11]

The following diagram depicts the reaction between THP and glycine.

Caption: Reaction of THP with three equivalents of glycine.

Reactions with Aldehydes and Ketones

Hydroxymethyl phosphines can react with aldehydes and ketones. For instance, THP reacts with α,β-unsaturated aldehydes, which is relevant to its application as a bleaching agent in the pulp and paper industry.[12]

Use as Ligands in Homogeneous Catalysis

Hydroxymethyl phosphines, particularly THP, are valuable water-soluble ligands in transition metal-catalyzed reactions.[2][13][14] Their solubility allows for catalysis in aqueous media or biphasic systems, facilitating catalyst recovery and product separation.[15] They form stable complexes with a variety of metals, including rhodium, palladium, platinum, and nickel.[2][6][16] These complexes have shown activity in hydrogenation and hydroformylation reactions.[2]

The following diagram illustrates the general concept of a hydroxymethyl phosphine acting as a ligand in a metal complex.

Caption: Coordination of a hydroxymethyl phosphine to a metal center.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its oxide derivative.

Table 1: Physical and Spectroscopic Properties of this compound (THP)

| Property | Value | Reference |

| Molecular Formula | C₃H₉O₃P | [17] |

| Molecular Weight | 124.08 g/mol | [13][18] |

| Melting Point | 48-56 °C | [18] |

| Boiling Point | 111-113 °C / 2.5 mmHg | [18] |

| Appearance | White to light yellow powder or crystals | [17] |

| ³¹P NMR (D₂O) | δ -38.1 (s) | [10] |

| ¹³C NMR (D₂O) | δ 56.1 (d, ¹JPC = 10.2 Hz) | [9][19] |

Table 2: Physical and Spectroscopic Properties of this compound Oxide (THPO)

| Property | Value | Reference |

| Molecular Formula | C₃H₉O₄P | [20] |

| Molecular Weight | 140.07 g/mol | [20] |

| CAS Number | 1067-12-5 | [20][21] |

| Appearance | White solid | [9] |

| ³¹P NMR (D₂O) | δ 48.9 (s) | [9] |

| ¹³C NMR (D₂O) | δ 52.2 (d) | [9] |

Table 3: Reaction Yields for Selected Reactions of Hydroxymethyl Phosphines

| Reaction | Product | Yield (%) | Reference |

| THP + Glycine | THP(glycine)₃ | 82 | [10][11] |

| THP + H₂O₂ | THPO | 93.8 | [9] |

| HMPB + Glycine | HMPB(glycine)₂ | 85 | [11] |

| HMPB + Alanine | HMPB(alanine)₂ | 78 | [11] |

*HMPB = 1,2-bis[bis(hydroxymethyl)phosphino]benzene

Applications in Drug Development

The unique properties of hydroxymethyl phosphines and their derivatives have garnered interest in the field of drug development. Their water solubility is a key advantage for biomedical applications.[2]

-

Drug Delivery and Formulation: The phosphine oxide moiety, present in THPO, is a strong hydrogen bond acceptor and can increase the polarity and solubility of drug molecules, potentially improving their metabolic stability.[22] THPO can serve as a scaffold for creating complex molecules, including acyclic nucleoside analogues.[21]

-

Radiopharmaceuticals: Water-soluble hydroxymethyl phosphines have been used to form stable complexes with gold-198, demonstrating their potential as ligands for therapeutic radiopharmaceuticals.[23]

Conclusion

Hydroxymethyl phosphines exhibit a rich and versatile reactivity profile, making them valuable reagents and building blocks in various scientific disciplines. Their synthesis is well-established, and their reactions with a range of functional groups, particularly amines, are efficient and high-yielding. The ability of these phosphines to act as water-soluble ligands has opened up new avenues in homogeneous catalysis. Furthermore, their unique physicochemical properties and those of their derivatives, such as THPO, present exciting opportunities for the design and development of novel therapeutic agents. This guide provides a foundational understanding of their core reactivity, supported by quantitative data and experimental protocols, to aid researchers in harnessing the full potential of this important class of organophosphorus compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of PH3 with iron complexes - American Chemical Society [acs.digitellinc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. KR101535093B1 - New process for the production of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. This compound 90 2767-80-8 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound oxide | C3H9O4P | CID 70598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 23. 198Au-labeled hydroxymethyl phosphines as models for potential therapeutic pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of Tris(hydroxymethyl)phosphine: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Characterization, and Applications in Catalysis and Drug Development

Tris(hydroxymethyl)phosphine (THP), a water-soluble and air-sensitive organophosphorus compound, has emerged as a versatile ligand in coordination chemistry. Its unique combination of a soft phosphine (B1218219) donor atom and hydrophilic hydroxymethyl groups imparts valuable properties to its metal complexes, leading to significant applications in homogeneous catalysis, materials science, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the coordination chemistry of THP, focusing on the synthesis, characterization, and application of its metal complexes, with a particular emphasis on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Synthesis and Reactivity of this compound

This compound is typically prepared from the reaction of phosphine (PH₃) with formaldehyde (B43269) or by the neutralization of tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS).[1] The presence of the lone pair of electrons on the phosphorus atom makes THP a good nucleophile and a strong ligand for a wide range of transition metals. The hydroxymethyl groups confer water solubility to both the free ligand and its metal complexes, a crucial feature for applications in aqueous-phase catalysis and biology.[2]

The reactivity of THP is characterized by its ability to coordinate to metal centers and the potential for the hydroxyl groups to participate in further reactions, such as hydrogen bonding or derivatization. THP readily oxidizes in the presence of air to form this compound oxide (THPO), a more stable compound that also exhibits interesting coordination chemistry.[3][4]

Coordination Complexes of this compound

This compound forms stable complexes with a variety of transition metals, including but not limited to nickel, palladium, platinum, rhodium, and gold.[2][5][6][7] The coordination of THP to a metal center significantly influences the electronic and steric environment of the metal, thereby tuning its catalytic activity and reactivity.

Structural and Spectroscopic Data

The coordination of THP to metal centers has been extensively studied using various analytical techniques. X-ray crystallography has provided detailed insights into the solid-state structures of these complexes, revealing key information about bond lengths and angles. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing these complexes in solution and probing the metal-ligand interactions.

Table 1: Selected Bond Lengths and Angles for this compound Complexes

| Complex | Metal-Phosphorus Bond Length (Å) | P-Metal-P Angle (°) | Reference |

| [Pd{P(CH₂OH)₃}₄]·CH₃OH | 2.345(1), 2.351(1) | 108.0(1) - 111.4(1) | [5][6] |

| cis-RhCl(CO){P(CH₂OH)₃}₂ | 2.338(1), 2.341(1) | 97.83(4) | [2] |

| [Pt{P(CH₂OH)₃}₄] | Not available | Not available | [5] |

| [Ni(CO)₃{P(CH₂OH)₃}] (calculated) | Not available | Not available |

Table 2: Spectroscopic Data for this compound and its Complexes

| Compound/Complex | ³¹P NMR Chemical Shift (δ, ppm) | Key IR Frequencies (cm⁻¹) | Reference |

| P(CH₂OH)₃ (THP) in D₂O | -26.8 | ν(OH): ~3300 (broad), ν(C-O): ~1030, ν(P-C): ~700-800 | [8] |

| [Pd{P(CH₂OH)₃}₄] in D₂O | +18.5 | ν(OH): ~3300 (broad), ν(C-O): ~1030 | [5] |

| cis-RhCl(CO){P(CH₂OH)₃}₂ in CDCl₃ | +29.5 (d, ¹J(Rh-P) = 135 Hz) | ν(CO): 1985 | [2] |

| [Pt{P(CH₂OH)₃}₄] in D₂O | -4.5 (with ¹⁹⁵Pt satellites) | Not available | [5] |

| [Ni{P(CH₂OH)₃}₄] in D₂O | +11.3 | Not available | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of THP complexes. The following sections provide step-by-step protocols for the synthesis of key THP and its metal complexes.

Synthesis of this compound (THP)

This compound can be synthesized by the controlled neutralization of tetrakis(hydroxymethyl)phosphonium chloride (THPC).

Protocol:

-

A solution of THPC in deoxygenated water is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of a strong base (e.g., sodium hydroxide) in deoxygenated water is added dropwise with vigorous stirring.

-

The reaction mixture is stirred for a specified period at low temperature.

-

The resulting THP solution is typically used in situ for the synthesis of its metal complexes due to its air sensitivity.

Synthesis of [Pd{P(CH₂OH)₃}₄]

This complex serves as a key example of a homoleptic THP complex.

Protocol:

-

To a solution of palladium(II) chloride (PdCl₂) in methanol (B129727), an excess of this compound (THP) in methanol is added under an inert atmosphere.

-

The reaction mixture is stirred at room temperature. A color change is typically observed as the Pd(II) is reduced to Pd(0) and the complex forms.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The complex can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.[5]

Synthesis of trans-RhCl(CO){P(CH₂OH)₃}₂

This rhodium complex is a representative example of a mixed-ligand THP complex.

Protocol:

-

A solution of the rhodium precursor, [Rh(CO)₂Cl]₂, is prepared in a suitable solvent like dichloromethane (B109758) under an inert atmosphere.

-

A solution of this compound (THP) (2 equivalents per Rh atom) in the same solvent is added dropwise to the rhodium precursor solution with stirring.

-

The reaction mixture is stirred at room temperature for a designated time, during which a color change and/or precipitation may occur.

-

The product is isolated by filtration or by removal of the solvent in vacuo.

-

Purification can be achieved by washing the solid product with a non-polar solvent to remove any unreacted starting materials.[2]

Applications in Homogeneous Catalysis

The water-soluble nature of THP-metal complexes makes them particularly attractive for biphasic catalysis, where the catalyst resides in the aqueous phase and the organic products can be easily separated.

Hydrogenation of Alkenes

Rhodium complexes of THP are active catalysts for the hydrogenation of alkenes. The catalytic cycle, illustrated below, generally follows the well-established mechanism for Wilkinson's catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Gold-Phosphine Complexes for Potential Use as Anti-Arthritic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

The Versatility of Tris(hydroxymethyl)phosphine: A Technical Guide to its Role as a Precursor in Organophosphorus Chemistry

For Researchers, Scientists, and Drug Development Professionals

Tris(hydroxymethyl)phosphine (THP), a water-soluble and multifunctional organophosphorus compound, serves as a critical and versatile starting material for the synthesis of a diverse array of more complex organophosphorus compounds. Its three reactive hydroxymethyl groups and the central phosphorus atom provide a unique platform for chemical modifications, leading to the development of novel ligands, flame retardants, and intermediates for pharmaceutical and materials science applications. This technical guide provides an in-depth overview of the core synthetic pathways originating from THP, complete with experimental protocols, quantitative data, and visual representations of the key transformations.

Core Synthetic Pathways

This compound can be readily transformed into several key intermediates and final products. The primary reaction pathways include oxidation to this compound oxide (THPO), halogenation of the hydroxymethyl groups, and condensation reactions with amines and other nucleophiles. These pathways provide access to a wide range of functionalized phosphines and phosphine (B1218219) oxides with tailored properties.

Caption: Key synthetic transformations of this compound (THP).

Quantitative Data Summary

The following tables summarize the key quantitative data for THP and its principal derivatives.

Table 1: Physicochemical and Spectroscopic Data of THP and its Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 31P NMR (δ, ppm) |

| This compound (THP) | C₃H₉O₃P | 124.08 | 51-53 | -27.5 to -29.1 |

| This compound Oxide (THPO) | C₃H₉O₄P | 140.07 | 52-58 | 48.9 |

| Tris(chloromethyl)phosphine Oxide | C₃H₆Cl₃OP | 211.42 | Not readily available | Not readily available |

| Tris(aminomethyl)phosphine Oxide | C₃H₁₂N₃OP | 137.12 | Not readily available | Not readily available |

| 1,3,5-Triaza-7-phosphaadamantane (B1222458) (PTA) | C₆H₁₂N₃P | 157.16 | 260 | -97.4 (in methanol) |

Table 2: Yields for Key Synthetic Transformations

| Reaction | Product | Yield (%) |

| Oxidation of THP with H₂O₂ | This compound Oxide (THPO) | 93.8[1] |

| Synthesis of PTA from THPC* | 1,3,5-Triaza-7-phosphaadamantane (PTA) | ~66 (crude) |

*Note: THPC (Tetrakis(hydroxymethyl)phosphonium chloride) is the direct precursor to THP.

Experimental Protocols

Oxidation of this compound (THP) to this compound Oxide (THPO)[1]

This protocol describes the oxidation of THP to THPO using hydrogen peroxide.

Materials:

-

This compound (THP) (3.4 g, 27.4 mmol)

-

30 wt% Hydrogen peroxide in water (8.8 ml, 77.6 mmol)

-

Water (6 ml)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of THP (3.4 g, 27.4 mmol) in water (6 ml), add 30 wt% hydrogen peroxide in water (8.8 ml, 77.6 mmol).

-

Heat the reaction mixture to 35°C for 30 minutes.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, evaporate the water using a rotary evaporator to obtain THPO as a white solid.

Expected Yield: 3.6 g (93.8%)

Characterization:

Caption: Experimental workflow for the oxidation of THP to THPO.

Synthesis of 1,3,5-Triaza-7-phosphaadamantane (PTA) from this compound

This procedure is adapted from the general method described for the synthesis of PTA and its derivatives.[2][3] It involves the reaction of THP (often generated in situ from its precursor THPC) with hexamethylenetetramine and formaldehyde.

Materials:

-

This compound (THP) (3.9 g, 80% purity, 0.025 moles)

-

Formalin (40%, 20 ml, 0.267 moles)

-

Water (20 ml)

-

Hexamethylenetetramine (3.5 g, 0.025 moles)

-

Beaker or flask

-

Stirring apparatus

Procedure:

-

Dissolve this compound (3.9 g) in a mixture of formalin (20 ml) and water (20 ml).

-

Add hexamethylenetetramine (3.5 g) to the solution at room temperature with stirring.

-

A slight exotherm may be observed. Continue stirring the solution. A precipitate will form over a period of 24 hours.

-

Collect the precipitate by filtration.

-

Wash the solid with four successive 30 ml portions of acetone.

-

Evaporate the acetone from the combined washes to yield the crude product.

Expected Yield: Approximately 3.42 g (66% crude)

Characterization:

-

Melting Point: 260 °C[3]

-

³¹P NMR (Methanol): δ -97.4 ppm[2]

-

IR Spectroscopy: Characteristic vibrations for the PTA cage are observed in the 1450-500 cm⁻¹ region.[4]

Caption: Logical flow of the synthesis of PTA from THP.

Halogenation of this compound Oxide (THPO) to Tris(chloromethyl)phosphine Oxide

The halogenation of THPO can be achieved using various halogenating agents. A common method involves the use of thionyl chloride.

General Procedure (Conceptual):

-

This compound oxide (THPO) is dissolved in a suitable inert solvent (e.g., chloroform (B151607) or dichloromethane).

-

Thionyl chloride is added dropwise to the solution, often at reduced temperature to control the exothermic reaction.

-

The reaction mixture is then typically heated to reflux to ensure complete conversion.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude tris(chloromethyl)phosphine oxide can be purified by recrystallization or distillation under high vacuum.

Synthesis of Tris(aminomethyl)phosphine Oxide from Tris(chloromethyl)phosphine Oxide

Tris(chloromethyl)phosphine oxide is a versatile intermediate for the synthesis of tris(aminomethyl)phosphine oxide through nucleophilic substitution with ammonia (B1221849) or amines.[4][5]

General Procedure (Conceptual):

-

Tris(chloromethyl)phosphine oxide is reacted with an excess of ammonia (aqueous or gaseous) or a primary/secondary amine in a suitable solvent.

-

The reaction is typically carried out under pressure if gaseous ammonia is used, or at elevated temperatures.

-

The reaction results in the displacement of the chloride ions by the amino groups.

-

The product is isolated by removing the solvent and by-products, often involving precipitation and filtration or extraction.

Note: As with the halogenation, a detailed experimental protocol for this specific transformation requires further literature search or methods development.

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest in various fields. In drug development, the phosphine core and its derivatives can serve as scaffolds for creating complex molecules, including acyclic nucleoside analogues. The phosphorus atom can impart specific biological activities or aid in the stabilization of drug formulations. Water-soluble phosphine ligands derived from THP are crucial in homogeneous catalysis, facilitating catalyst recovery and use in aqueous media. In materials science, THPO is widely used as a crosslinker or chain-extender to produce flame-retardant polyurethanes, polyethers, and polyesters.[4]

Conclusion

This compound is a foundational building block in organophosphorus chemistry, offering straightforward synthetic routes to a variety of valuable compounds. The key reactions of oxidation, halogenation, and condensation provide access to phosphine oxides, halogenated intermediates, and cage-like phosphines with diverse applications. While general synthetic strategies are established, further research to optimize reaction conditions and fully characterize the resulting compounds will continue to expand the utility of this versatile precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Triaza-7-phosphaadamantane - Wikipedia [en.wikipedia.org]

- 3. Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for Tris(hydroxymethyl)phosphine

An In-depth Technical Guide to the Safe Handling of Tris(hydroxymethyl)phosphine

Introduction

This compound, with the chemical formula P(CH2OH)3, is a multifunctional organophosphorus compound characterized by three hydroxymethyl groups and a tertiary phosphine.[1] It presents as a white solid and is utilized in various chemical syntheses.[1] Given its hazardous properties, a thorough understanding of its safety and handling precautions is imperative for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound.

Hazard Identification

This compound is classified as a hazardous chemical. It is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[2] It may also cause respiratory irritation.[2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute toxicity, oral | 3 | Danger | H301: Toxic if swallowed[1][2][3] |

| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation[1][2][3] |

| Serious eye damage/eye irritation | 1 | Danger | H318: Causes serious eye damage[1][2][3] |

| Specific target organ toxicity — single exposure | 3 | Warning | H335: May cause respiratory irritation[1][2][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C3H9O3P[1][4][5] |

| Molar Mass | 124.08 g/mol [1][4] |

| Appearance | White solid[1][6] |

| Melting Point | 48-56 °C[5] |

| Boiling Point | 111-113 °C at 2.5 mmHg[5] |

| Solubility | Soluble in water, alcohols, and DMF[1][2] |

Handling and Storage

Handling

-

Use only under a chemical fume hood.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Handle and store under an inert gas as the compound is air and moisture sensitive.[4]

Storage

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][6] Gloves must be inspected prior to use.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

First Aid Measures

Immediate medical attention is required in case of exposure.

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][4] Rinse mouth with water.[4][6]

-

If on Skin: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and shoes.[6] Get medical aid.[6]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes.[4][6] Remove contact lenses, if present and easy to do.[4] Continue rinsing and seek immediate medical advice.[4][6]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, and oxides of phosphorus.[2][6]

-

Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][6]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 5.0.[6] Evacuate personnel to safe areas.[2] Avoid dust formation.[2][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel the material into suitable containers for disposal.[2][4]

Toxicology

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates its potential for significant health effects.

| Test | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 178 mg/kg | Toxic if swallowed[4][6] |

| Draize test | Rabbit | Eye | 100 uL/24H | Severe[6] |

| Draize test | Rabbit | Skin | 500 uL/24H | Severe[6] |

No data is available regarding carcinogenicity, mutagenicity, or reproductive effects.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][6] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4] Dispose of the container and unused contents in accordance with federal, state, and local requirements.

Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Exposure to air and moisture may affect product quality.[4] Incompatible materials.[6]

-

Incompatible Materials: Strong oxidizing agents, halogens, and oxygen.[2][6]

-

Hazardous Decomposition Products: Carbon monoxide, oxides of phosphorus, carbon dioxide, and formaldehyde.[6]

Visual Guides

Safe Handling Workflow

Caption: Safe handling workflow for this compound.

First Aid Response

Caption: First aid response for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking Using Tris(hydroxymethyl)phosphine (THP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (THP) is a versatile, water-soluble cross-linking agent used in bioconjugation and biomaterial fabrication. Its reactivity towards primary and secondary amines, such as those on lysine (B10760008) and arginine residues, makes it a valuable tool for covalently linking proteins. This process is crucial for studying protein-protein interactions, stabilizing protein complexes, and developing hydrogels for applications such as cell encapsulation and controlled drug release. The cross-linking reaction with THP and its analogs, like Tetrakis(hydroxymethyl) phosphonium (B103445) chloride (THPC), proceeds via a Mannich-type condensation, which is initiated by the formation of a formaldehyde (B43269) intermediate.[1][2] This application note provides a detailed protocol for protein cross-linking using THP, quantitative data for optimizing reaction conditions, and visualizations to aid in understanding the workflow and potential applications.

Mechanism of Action